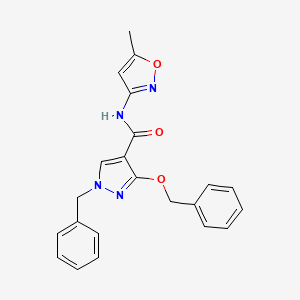

1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylmethoxypyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-16-12-20(25-29-16)23-21(27)19-14-26(13-17-8-4-2-5-9-17)24-22(19)28-15-18-10-6-3-7-11-18/h2-12,14H,13,15H2,1H3,(H,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQZOZIPJCLBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Coupling Method

Reaction Mechanism and Conditions

This method, detailed in patent WO2015032859A1, involves the oxidative coupling of a pyrazole-4-carbaldehyde derivative with a secondary benzylamine in the presence of a catalyst and oxidant. For the target compound, the synthetic pathway proceeds as follows:

Step 1: Synthesis of 3-(Benzyloxy)-1H-pyrazole-4-carbaldehyde

- Starting Material : 3-hydroxy-1H-pyrazole-4-carbaldehyde.

- Benzylation : Treatment with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours yields 3-(benzyloxy)-1H-pyrazole-4-carbaldehyde.

Step 2: Oxidative Coupling with N-(5-Methylisoxazol-3-yl)benzylamine

- Amine Preparation : N-(5-Methylisoxazol-3-yl)benzylamine is synthesized via reductive amination of benzaldehyde with 5-methylisoxazol-3-amine using NaBH₄ in methanol.

- Coupling Reaction :

The reaction affords the target compound in 50–60% yield after purification via column chromatography.

Key Data (Table 1)

| Parameter | Value | Source |

|---|---|---|

| Catalyst | FeSO₄·7H₂O | |

| Oxidant | TBHP | |

| Solvent | Acetonitrile | |

| Reaction Time | 6–12 hours | |

| Yield | 50–60% |

[3 + 2] Cycloaddition Approach

Methodology

A transition-metal-free cycloaddition between sulfonyl hydrazones and benzyl acrylate, reported by Organic & Biomolecular Chemistry (2023), offers an alternative route.

Step 1: Synthesis of Sulfonyl Hydrazone

- Substrate : Benzyl acrylate derivatives functionalized with a benzyloxy group.

- Reaction : Condensation with p-toluenesulfonyl hydrazide in ethanol at 25°C for 2 hours.

Step 2: Cycloaddition with 5-Methylisoxazol-3-amine

- Conditions :

- Yield : 65–77% after recrystallization.

Key Data (Table 2)

| Parameter | Value | Source |

|---|---|---|

| Cycloaddition Component | Benzyl acrylate derivative | |

| Catalyst | None (transition-metal-free) | |

| Solvent | Dichloromethane | |

| Yield | 65–77% |

Comparative Analysis of Methods

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide exhibits promising anticancer activities. Research indicates that derivatives of pyrazole, including this compound, can inhibit the proliferation of various cancer cell lines such as lung, breast (MDA-MB-231), and liver (HepG2) cancers . The mechanism involves the inhibition of key signaling pathways associated with cancer cell growth and survival.

Antiviral Activity

The compound has shown potential as an antiviral agent. In studies targeting HIV, certain pyrazole derivatives have demonstrated efficacy against HIV-1 replication without affecting the classical viral enzymes targeted by existing therapies . This unique action may contribute to overcoming viral resistance, making it a candidate for further development in antiviral treatments.

Anti-inflammatory Effects

There is also evidence suggesting that this compound possesses anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that strategically build the pyrazole framework while incorporating the benzyloxy and isoxazole moieties. The structure-activity relationship studies indicate that modifications in the side chains can significantly influence the biological activity of the compound .

Case Study 1: Anticancer Activity Evaluation

In a study published in ACS Omega, researchers synthesized various pyrazole derivatives and evaluated their anticancer activities. Among these, this compound showed significant antiproliferative effects against several cancer cell lines, including colorectal and renal cancers . The study highlighted the importance of structural modifications to enhance potency.

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of pyrazole derivatives against HIV. The study revealed that compounds similar to this compound exhibited non-toxic activity against HIV replication in vitro. This finding suggests potential for further development as an alternative treatment strategy for HIV/AIDS .

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison

Key Observations :

- Shared Features : The target compound and N3 both include a 5-methylisoxazol-3-yl group and benzyloxy moiety, which are critical for binding to SARS-CoV-2 Mpro .

- Substituent Impact: Compound 47f replaces the benzyl/benzyloxy groups with a methyl and diethylamino phenyl, likely altering solubility and target selectivity .

Pharmacological and Physicochemical Properties

- Lipophilicity: The benzyl and benzyloxy groups in the target compound likely increase lipophilicity compared to 47f’s diethylamino phenyl group, affecting membrane permeability .

- Solubility : The 5-methylisoxazole moiety may enhance aqueous solubility relative to benzodioxolyl analogs () .

Biological Activity

1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article discusses its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 344.36 g/mol

- CAS Number : 115886-00-5

This compound features a pyrazole core, which is known for its diverse pharmacological properties. The presence of the benzyloxy and isoxazole groups enhances its biological activity.

Recent studies have highlighted the compound's ability to modulate autophagy and inhibit the mechanistic target of rapamycin complex 1 (mTORC1), a critical pathway in cancer cell metabolism and growth.

Key Findings:

- Autophagy Modulation : The compound has been shown to increase basal autophagy levels while disrupting autophagic flux under nutrient-deprived conditions. This dual action suggests potential as an anticancer agent by selectively targeting cancer cells that rely on autophagy for survival in harsh microenvironments .

- Antiproliferative Activity : In vitro studies indicated that the compound exhibits submicromolar antiproliferative effects against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). The mechanism involves the reduction of mTORC1 activity, which is crucial for cell growth and proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on similar pyrazole derivatives reveal that modifications to the pyrazole ring and substituents can significantly influence biological activity. For instance, variations in the benzyl and isoxazole moieties can enhance potency and selectivity against specific cancer types .

Table: Summary of SAR Findings

| Compound Variant | Biological Activity | Mechanism |

|---|---|---|

| 1-benzyl-3-(benzyloxy)-pyrazole | Moderate antiproliferative | mTORC1 inhibition |

| N-(5-methylisoxazol-3-yl) | High antiproliferative | Autophagy modulation |

| Substituted Benzyl Derivatives | Variable potency | Target specificity |

Case Study 1: MIA PaCa-2 Cells

In a study assessing the effects of this compound on MIA PaCa-2 cells, it was found that treatment with the compound led to significant reductions in mTORC1 activity and increased markers of autophagy. This suggests its potential as a therapeutic agent in pancreatic cancer where mTOR signaling is often dysregulated .

Case Study 2: Comparative Analysis with Other Pyrazoles

Comparative studies with other pyrazole derivatives demonstrated that those containing additional functional groups, such as halogens or alkoxy chains, exhibited enhanced activity against various cancer cell lines. This indicates that further optimization of the chemical structure could yield even more potent compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving cyclocondensation, nucleophilic substitution, and coupling reactions is typical for pyrazole-isoxazole hybrids. Ethanol or methanol under reflux with potassium hydroxide as a base (e.g., 60–80°C, 3–4 hours) is effective for forming the pyrazole core . Microwave-assisted synthesis can enhance reaction efficiency for analogous compounds, reducing time and improving yields .

- Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Confirm quantitative yields by gravimetric analysis and spectroscopic characterization .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Techniques :

- 1H NMR : Verify substituent positions (e.g., benzyl protons at δ 5.1–5.3 ppm, isoxazole methyl at δ 2.3–2.5 ppm) .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 430.4) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and benzyl ether linkages (C-O-C at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the compound’s interaction with biological targets like DHFR or kinases?

- Protocol :

Target Selection : Use PDB structures (e.g., human DHFR, 1KMS) for docking simulations .

Software : AutoDock Vina or Schrödinger Suite for ligand-protein binding energy calculations.

Parameters : Include H-bond interactions (e.g., pyrazole N with Asp27 in DHFR) and hydrophobic contacts (benzyl groups with Phe31) .

Validation : Compare docking scores with reference inhibitors (e.g., doxorubicin ΔG = -9.2 kcal/mol vs. compound ΔG = -8.5 kcal/mol) .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Approach :

- Dose-Response Analysis : Test the compound at varying concentrations (e.g., 1–100 μM) to identify IC50 discrepancies .

- Assay Conditions : Standardize cell lines (e.g., MCF-7 for anticancer studies) and incubation times (48–72 hours) .

- Metabolic Stability : Use liver microsome assays to assess if CYP450-mediated degradation explains variability in in vivo vs. in vitro results .

Q. What structure-activity relationship (SAR) insights can guide the modification of substituents for enhanced activity?

- Key Modifications :

- Benzyloxy Group : Replace with electron-withdrawing groups (e.g., nitro) to improve DHFR inhibition (ΔG improvement by 0.7 kcal/mol) .

- Isoxazole Ring : Substitute 5-methyl with ethyl or trifluoromethyl to enhance hydrophobic interactions with kinase ATP-binding pockets .

- Pyrazole Core : Introduce halogens (Cl, F) at position 4 to boost antimicrobial activity (MIC reduction from 32 μg/mL to 8 μg/mL) .

Q. What role does X-ray crystallography play in elucidating the compound’s binding mode with enzymes?

- Procedure :

- Co-crystallize the compound with target proteins (e.g., DHFR) using hanging-drop vapor diffusion.

- Resolve structures at 1.8–2.2 Å resolution to visualize binding pockets (e.g., benzyl group occupying a hydrophobic cleft) .

- Outcome : Identify critical interactions, such as π-π stacking between the pyrazole ring and His124 in COX-2 .

Data Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.